molecular formula C6H5F3N2O2S B13179719 4-(Trifluoromethyl)pyridine-3-sulfonamide

4-(Trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B13179719
M. Wt: 226.18 g/mol
InChI Key: QWVSPPFUUQKXPG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-3-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring, along with a sulfonamide group (-SO₂NH₂)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring. This can be done using reagents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition of enzymatic activity or modulation of protein function . The exact pathways involved depend on the specific application and target molecule.

Biological Activity

4-(Trifluoromethyl)pyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of Biological Activities

The compound has demonstrated a variety of biological activities, including:

  • Herbicidal Activity : Effective against a range of weeds.
  • Antibacterial Activity : Active against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Exhibits efficacy against various fungal strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell lines.

Herbicidal Activity

This compound has been identified as an effective herbicide. It acts by inhibiting specific biochemical pathways in plants, leading to their death. The compound is particularly noted for its compatibility with other herbicides, enhancing its effectiveness when used in combination formulations.

Herbicide Target Weeds Efficacy
This compoundVarious pre-emergent and post-emergent weedsHigh efficacy in controlled studies

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against several bacterial strains, showing effectiveness comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

These results suggest that the compound could serve as a potential alternative to existing antibiotics, especially in treating resistant bacterial strains .

Antifungal Activity

The compound has also been evaluated for antifungal activity against various fungi, including Aspergillus fumigatus. In vitro studies have shown that it effectively inhibits fungal growth, making it a candidate for agricultural applications to combat fungal pathogens .

Anticancer Properties

In cancer research, this compound has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves interaction with specific protein targets within the cell, disrupting critical signaling pathways.

Cell Line IC50 Value (µM) Comparative Efficacy
MCF-77Higher than cisplatin and 5-fluorouracil
HepG214Comparable to standard chemotherapy agents

Molecular docking studies have revealed that the compound interacts favorably with key amino acid residues involved in cancer cell proliferation, suggesting a targeted approach for therapeutic development .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the trifluoromethyl group enhances the compound's binding affinity to biological targets, thus increasing its potency compared to non-fluorinated analogs .

Case Studies and Research Findings

  • Herbicidal Efficacy Study : A study demonstrated that the application of this sulfonamide significantly reduced weed populations in controlled agricultural settings, highlighting its potential for use in sustainable farming practices .
  • Antibacterial Efficacy Assessment : Comparative studies showed that this compound outperformed traditional antibiotics against resistant strains of bacteria, suggesting its viability as a new therapeutic agent in clinical settings .
  • Anticancer Research : In vitro assays indicated that the compound induced apoptosis in cancer cells at lower concentrations than conventional treatments, marking it as a promising candidate for further development in oncology .

Properties

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.18 g/mol

IUPAC Name

4-(trifluoromethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-11-3-5(4)14(10,12)13/h1-3H,(H2,10,12,13)

InChI Key

QWVSPPFUUQKXPG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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